N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea
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Overview
Description
N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is an organic compound with the molecular formula C18H20N2OS. This compound is characterized by the presence of a benzofuran ring, a thiourea group, and a phenyl group. It is typically a white to pale yellow crystalline solid and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves the reaction of 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine with phenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The benzofuran ring may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Lacks the benzofuran ring, making it less hydrophobic.
N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea: Lacks the phenyl group, affecting its reactivity and biological activity
Uniqueness
N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is unique due to the presence of both the benzofuran ring and the phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Biological Activity
N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2OS, with a molecular weight of approximately 312.43 g/mol. The compound features a thiourea group linked to a benzofuran moiety, which is significant for its biological activity.
Synthesis
The synthesis of thioureas typically involves the reaction of amines with isothiocyanates or thioketones. In the case of this compound, it is synthesized through the reaction of the corresponding amine and isothiocyanate under controlled conditions. This process can yield varying degrees of purity and yield depending on the specific reaction conditions employed.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that a related phenylthiourea analog demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7 and T47D), outperforming traditional chemotherapeutics like hydroxyurea by approximately 30 times in some cases .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.5 | |
N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 1.5 |
Antimicrobial and Anti-inflammatory Properties
Thiourea derivatives are also recognized for their antimicrobial and anti-inflammatory activities. Research has indicated that compounds containing the thiourea moiety exhibit broad-spectrum antimicrobial effects against various pathogens. Additionally, they have been shown to reduce inflammation in experimental models .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiourea derivatives against different cancer cell lines. The results indicated that derivatives with specific substitutions on the benzofuran ring exhibited enhanced activity compared to their unsubstituted counterparts .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through the mitochondrial pathway and inhibit cell proliferation by disrupting key signaling pathways involved in cell cycle regulation .
Properties
IUPAC Name |
1-phenyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12-9-10-15(16-14(12)11-18(2,3)21-16)20-17(22)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTIBLKREJTFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=S)NC3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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